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The table below summarizes key hepatic safety data from
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clinical trials of Vidofludimus calcium (IMU-

838).
. Liver Enzyme
Trial Phase / . . . . Notes &
Patient Population Dosing Elevation
Type . References
Incidence
Phase 2 Relapsing- 10 mg, 30 mg, or  Comparable to —
(EMPhASIS) Remitting Multiple 45 mg once daily  placebo [1]
Sclerosis (RRMS) for 24 weeks
Open-Label RRMS patients Primarily 30 mg 0.01 events per Data covered
Extension from Phase 2 once daily treatment year [2] 962 treatment
(OLE) years.
Phase 1 (MAD) Healthy Male 30-50 mg daily No significant liver- —
Subjects related safety

signals [3]

Frequently Asked Questions (FAQSs)

¢ Q1: What is the clinical evidence regarding the risk of drug-induced liver injury (DILI) with

Vidofludimus? A1l: Across multiple studies, including a 24-week placebo-controlled Phase 2 trial and
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a long-term open-label extension, the incidence of liver enzyme elevations in patients taking
Vidofludimus calcium was comparable to or lower than that of the placebo group. In the long-
term extension study, the rate of liver-related adverse events was very low (0.01 per treatment year) [1]
[2]. This suggests a low risk of DILI.

e Q2: Are there any specific monitoring requirements for liver function during clinical trials with
Vidofludimus? A2: Yes, standard safety monitoring is implemented. Although not explicitly detailed
in the provided results, typical protocols in such trials include regular blood tests to measure liver

enzymes (e.g., ALT, AST) and bilirubin at baseline and throughout the treatment period [1].

¢ Q3: How does the hepatic safety of Vidofludimus compare to Teriflunomide, another DHODH
inhibitor? A3: Preclinical studies indicate that Vidofludimus does not have off-target effects on
kinases, which have been linked to adverse events like liver enzyme elevations with Teriflunomide [1].
Clinical data shows that the incidence of liver enzyme elevations with Vidofludimus is comparable to

placebo, which may indicate a potential safety advantage [1].

Troubleshooting Guides

Issue: Observation of elevated liver enzymes in a subject during a Vidofludimus trial.

This guide outlines a systematic workflow for investigating this event.
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Diagram: Hepatic Adverse Event Investigation Workflow
Experimental Protocol: Key Methodology for Safety Monitoring

The following protocol is synthesized from the cited clinical trials [3] [1].

1. Objective: To evaluate the safety and tolerability of Vidofludimus calcium, with a specific focus on
hepatic function, in healthy subjects and patient populations.

2. Study Design:
o Phase 1 (SAD/MAD): Randomized, placebo-controlled studies in healthy male subjects. Doses
ranged from 10 mg to 50 mg daily [3].
o Phase 2 (EMPhASIS): Randomized, double-blind, placebo-controlled trial in patients with
Relapsing-Remitting Multiple Sclerosis (RRMS). Doses of 10 mg, 30 mg, and 45 mg were
administered once daily for 24 weeks [1].

3. Key Assessments & Measurements:
o Blood Sampling: Serial blood samples were collected for clinical laboratory assessments.
o Liver Function Tests (LFTs): Included measurement of alanine aminotransferase (ALT),
aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
o Adverse Event Monitoring: All adverse events were recorded and coded using the Medical
Dictionary for Regulatory Activities (MedDRA). Serious adverse events (SAES) were reported
per regulatory standards [1] [2].
4. Data Analysis:
o The incidence of treatment-emergent adverse events (TEAES), including liver enzyme
elevations, was compared between the Vidofludimus calcium and placebo groups.

o Events were graded for severity, often using common terminology criteria for adverse events
(CTCAE).

Key Takeaways

¢ Favorable Hepatic Safety: Vidofludimus calcium demonstrates a reassuring hepatic safety profile
in clinical trials to date, with liver enzyme elevation rates comparable to placebo in controlled studies
and a very low incidence in long-term treatment [1] [2].

e Systematic Monitoring is Essential: Adherence to a structured investigation protocol is crucial for
accurately assessing any potential hepatic signal and ensuring subject safety.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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